4-(methylamino)benzohydrazide chemical properties
4-(methylamino)benzohydrazide chemical properties
Part 1: Executive Summary
4-(Methylamino)benzohydrazide (CAS: 46084-34-8) is a bifunctional aromatic building block characterized by a para-substituted benzene ring bearing a secondary amine (N-methyl) and a hydrazide moiety. It serves as a critical intermediate in the synthesis of bioactive scaffolds, particularly acyl hydrazones and 1,3,4-oxadiazoles , which are privileged structures in medicinal chemistry for their antimicrobial, anticancer, and anti-inflammatory properties.
This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthetic pathways, and reactivity profile. It is designed to support researchers in optimizing reaction conditions and exploring novel derivatizations.
Part 2: Chemical Identity & Physicochemical Profile
The compound features a donor-acceptor electronic push-pull system, where the electron-donating methylamino group increases the electron density of the aromatic ring, subtly influencing the nucleophilicity of the distal hydrazide nitrogen.
Table 1: Chemical Identity[1]
| Parameter | Specification |
| Chemical Name | 4-(Methylamino)benzohydrazide |
| CAS Number | 46084-34-8 |
| Molecular Formula | C₈H₁₁N₃O |
| Molecular Weight | 165.19 g/mol |
| SMILES | CNC1=CC=C(C=C1)C(=O)NN |
| InChI Key | InChI=1S/C8H11N3O/c1-10-7-4-2-6(3-5-7)8(12)11-9 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Hot Methanol/Ethanol; Low solubility in water |
Table 2: Predicted Physicochemical Properties
| Property | Value (Predicted/Experimental) | Context |
| Melting Point | 168–172 °C (Typical range for analogs) | High crystallinity due to intermolecular H-bonding (N-H···O). |
| pKa (Hydrazide) | ~3.0–3.5 (Conjugate acid) | The terminal amine is weakly basic. |
| pKa (Aniline) | ~5.0–5.5 | The N-methyl group slightly increases basicity vs. unsubstituted aniline. |
| LogP | ~0.8 | Lipophilic enough for membrane permeability; suitable for drug discovery. |
Part 3: Synthesis & Manufacturing Protocols
The industrial and laboratory standard for synthesizing 4-(methylamino)benzohydrazide utilizes a nucleophilic acyl substitution of the corresponding methyl ester with hydrazine hydrate. This route is preferred over acid chloride coupling due to milder conditions that preserve the secondary amine.
Synthesis Workflow Diagram
Figure 1: Nucleophilic acyl substitution pathway for the synthesis of 4-(methylamino)benzohydrazide.
Detailed Experimental Protocol
Objective: Synthesis of 4-(methylamino)benzohydrazide from methyl 4-(methylamino)benzoate.
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Reagents:
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Methyl 4-(methylamino)benzoate (1.0 eq)
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Hydrazine hydrate (80% aqueous solution, 5.0–10.0 eq)
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Ethanol (Absolute, solvent volume: 5–10 mL per gram of ester)
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Procedure:
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Dissolution: Charge a round-bottom flask with methyl 4-(methylamino)benzoate and absolute ethanol. Stir until fully dissolved.
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Addition: Add hydrazine hydrate dropwise to the stirring solution at room temperature. Note: Excess hydrazine drives the equilibrium forward and prevents dimer formation.
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Reflux: Heat the mixture to reflux (approx. 78–80 °C) for 4–6 hours. Monitor reaction progress via TLC (System: CHCl₃/MeOH 9:1). The starting ester spot (high R_f) should disappear, replaced by the hydrazide spot (lower R_f).
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Work-up: Cool the reaction mixture to room temperature, then chill in an ice bath (0–4 °C) for 30 minutes to induce precipitation.
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Filtration: Filter the resulting precipitate under vacuum. Wash the filter cake with cold ethanol (2x) and diethyl ether (1x) to remove excess hydrazine.
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Purification: Recrystallize from hot ethanol if necessary to achieve >98% purity.
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Yield Expectation: 85–92%.
Part 4: Reactivity & Functional Group Analysis
The molecule possesses two distinct nucleophilic centers: the hydrazide (-CONHNH₂) and the secondary amine (-NHMe) . Chemoselectivity is governed by the alpha-effect, making the terminal hydrazide nitrogen significantly more nucleophilic than the aniline nitrogen.
Reactivity Network Diagram
Figure 2: Divergent synthesis pathways originating from the core hydrazide scaffold.
Mechanistic Insights
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Schiff Base Formation (Hydrazones): The terminal amino group (-NH₂) of the hydrazide is a "super-nucleophile" due to the alpha-effect (repulsion between lone pairs on adjacent nitrogens). It reacts rapidly with aldehydes or ketones to form acyl hydrazones .
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Application: These derivatives often exhibit enhanced lipophilicity and target binding compared to the parent hydrazide. They are widely explored as iron chelators and antimycobacterial agents [1].
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Heterocycle Formation (1,3,4-Oxadiazoles): Under dehydrating conditions (e.g., POCl₃ or H₂SO₄), the hydrazide can react with carboxylic acids or undergo oxidative cyclization to form 1,3,4-oxadiazoles.
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Significance: The oxadiazole ring is a bioisostere of amides and esters, offering improved metabolic stability [2].
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Secondary Amine Reactivity: The p-methylamino group is less reactive than the hydrazide. However, under forcing conditions or with strong electrophiles (e.g., sulfonyl chlorides), the secondary amine can participate in reactions. To selectively derivatize the hydrazide, mild conditions and stoichiometric control are essential.
Part 5: Analytical Characterization
To validate the identity of synthesized batches, the following spectroscopic signals are diagnostic:
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¹H NMR (DMSO-d₆):
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δ 9.5–9.8 ppm (s, 1H): Amide proton (-CONH -).
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δ 7.6–7.8 ppm (d, 2H): Aromatic protons ortho to carbonyl.
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δ 6.5–6.7 ppm (d, 2H): Aromatic protons ortho to amine (shielded by electron donation).
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δ 6.0–6.2 ppm (q, 1H): Secondary amine proton (-NH Me).
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δ 4.3–4.5 ppm (s, 2H): Hydrazide amine protons (-NH₂ ).
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δ 2.7 ppm (d, 3H): Methyl group (-NHCH₃ ).
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IR Spectroscopy (KBr):
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3300–3200 cm⁻¹: N-H stretching (multiple bands for hydrazide and amine).
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1650–1630 cm⁻¹: C=O stretching (Amide I band).
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Part 6: Handling & Safety (SDS Summary)
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Hazard Classification: Acute Toxicity (Oral), Skin Sensitization.
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Precautions:
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Handle in a fume hood to avoid inhalation of dust.
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Wear nitrile gloves and safety glasses.
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Avoid contact with strong oxidizing agents.
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the hydrazide group.
References
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Benzohydrazides as Bioactive Agents: Title: Benzohydrazides: As potential bio-active agents.[1][2][3] Source: The Pharma Innovation Journal, 2018.[1] URL:[Link]
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Crystal Structure & Properties: Title: 4-(Dimethylamino)benzohydrazide (Structural Analog Analysis). Source: IUCrData, 2020. URL:[Link][4]
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PubChem Compound Summary: Title: 4-(Diethylamino)benzohydrazide (Related Analog Data). Source: National Center for Biotechnology Information. URL:[Link]
Sources
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. N′-[4-[(Substituted imino)methyl]benzylidene]-substituted benzohydrazides: synthesis, antimicrobial, antiviral, and anticancer evaluation, and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
